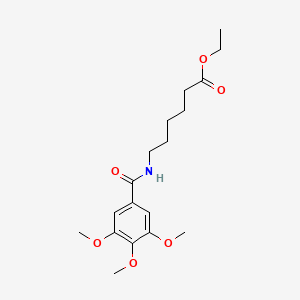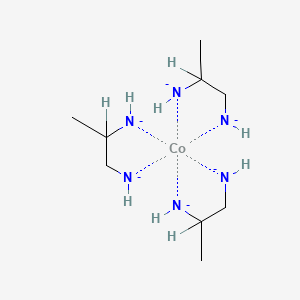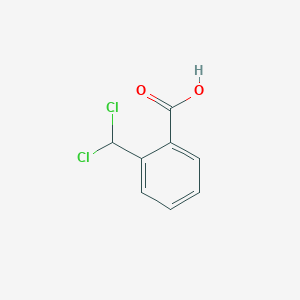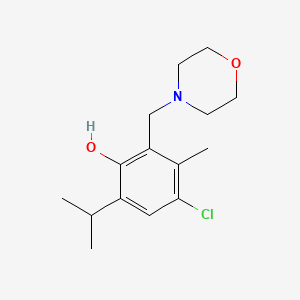
Iridium--zirconium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–zirconium (1/1) is a compound formed by the combination of iridium and zirconium in a 1:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Zirconium, also a transition metal, is recognized for its strong resistance to corrosion and its use in nuclear reactors due to its low neutron-capture cross-section . The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iridium–zirconium (1/1) typically involves the reduction of iridium and zirconium salts. One common method is the co-reduction of iridium(III) chloride and zirconium(IV) chloride using a reducing agent such as hydrogen gas at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of iridium–zirconium (1/1) often involves high-temperature reduction processes. The metals are first converted to their respective chlorides, which are then reduced using hydrogen gas in a high-temperature furnace. The resulting alloy is then purified through various methods such as electrochemical dissolution and solvent extraction to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium–zirconium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and zirconium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures to facilitate the reaction kinetics .
Major Products
The major products formed from these reactions include iridium oxide, zirconium oxide, and various substituted metal alloys depending on the specific reaction conditions .
Applications De Recherche Scientifique
Iridium–zirconium (1/1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which iridium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of reactants on the surface of the compound, leading to the formation of intermediate species and ultimately the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium–platinum (1/1): Similar in its catalytic properties but more expensive due to the high cost of platinum.
Zirconium–titanium (1/1): Used in similar high-temperature applications but lacks the catalytic properties of iridium–zirconium (1/1).
Uniqueness
Iridium–zirconium (1/1) is unique in its combination of high thermal stability, corrosion resistance, and catalytic properties. This makes it particularly valuable in applications where both high temperature and catalytic activity are required .
Propriétés
Numéro CAS |
37381-97-8 |
|---|---|
Formule moléculaire |
IrZr |
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
iridium;zirconium |
InChI |
InChI=1S/Ir.Zr |
Clé InChI |
JTFPABDTDIMJJU-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)


![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)
